molecular formula C15H19BrO2 B8659508 4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

Cat. No. B8659508
M. Wt: 311.21 g/mol
InChI Key: SWLJNSSJTJLLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834205B2

Procedure details

Bromine (4.4 ml, 86 mmol) was added at 0° C. to a mixture of 6-tert-butyl-5-methoxy-2-methyl-1-indanone (20 g, 86 mmol), NaOAc (20.4 g) and tetrabutylammonium bromide (0.5 g) in CH2Cl2 (50 ml) and H2O (150 ml). After 16 h, 2.5 ml of Br2 and 12 g of NaOAc were added. After 24 h of stirring, the organic phase was separated, washed with water, 10% aq. Na2SO3, aq. NaHCO3, dried over MgSO4 and evaporated. The residue was used without purification.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][CH:12]([CH3:17])[C:13]2=[O:16])=[CH:9][C:8]=1[O:18][CH3:19])([CH3:6])([CH3:5])[CH3:4].CC([O-])=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[Br:1][C:9]1[C:8]([O:18][CH3:19])=[C:7]([C:3]([CH3:4])([CH3:6])[CH3:5])[CH:15]=[C:14]2[C:10]=1[CH2:11][CH:12]([CH3:17])[C:13]2=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C2CC(C(C2=C1)=O)C)OC
Name
Quantity
20.4 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 24 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water, 10% aq. Na2SO3, aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was used without purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C2CC(C(C2=CC(=C1OC)C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.